molecular formula C44H60N4O12 B610481 Rifametane CAS No. 94168-98-6

Rifametane

Katalognummer B610481
CAS-Nummer: 94168-98-6
Molekulargewicht: 836.98
InChI-Schlüssel: MPNLXDYNHVIMAT-CDBKKNIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifametane (SPA-S-565) is a semisynthetic derivative of rifamycin, a natural antibiotic produced by Amycolatopsis rifamycinica . It was being evaluated for the treatment of bacterial infections . A phase I study showed that administration of rifametane is safe with minor, reversible adverse events such as mild headache, metallic taste, and slightly .


Molecular Structure Analysis

The molecular formula of Rifametane is C44H60N4O12 . The InChIKey is MPNLXDYNHVIMAT-APXUEETKSA-N .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Tissue Distribution : Studies in mice, rats, dogs, and monkeys showed that Rifametane has a longer half-life and higher AUC values compared to rifampicin. It also showed good tissue distribution and serum concentrations, suggesting potential for effective therapeutic use (Bruzzese et al., 2000).

  • Phase I Pharmacokinetic Study in Humans : A study on healthy volunteers compared Rifametane with conventional rifampicin. Rifametane showed more favorable pharmacokinetic profiles, including a longer elimination half-life and higher serum concentration. It also exhibited a good safety profile (Potkar et al., 1999).

  • Comparative Insight on Emerging Rifamycins : Rifametane, along with other new rifamycin derivatives, is under clinical trials for tuberculosis treatment. This review compares the pharmacokinetics, pharmacodynamics, and safety profiles of these new rifamycins, highlighting the potential of Rifametane in overcoming challenges associated with TB treatment (Nazli et al., 2021).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Rifametane . It’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Rifametane, along with other new rifamycin derivatives, are under clinical trials, which are attempting to overcome the problems associated with TB treatment . The emerging resistance of microbes is an imperative consideration associated with antibiotics . It’s expected that newly emerging rifamycins shall appear as potential tools for TB treatment in the near future .

Eigenschaften

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNLXDYNHVIMAT-WDJJWENTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifametane

CAS RN

94168-98-6
Record name Rifametane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094168986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIFAMETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PUG6262HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
68
Citations
C Potkar, N Gogtay, P Gokhale, NA Kshirsagar, S Ajay… - Chemotherapy, 1999 - karger.com
… The pharmacokinetic profiles of rifametane were significantly more favorable than those of … was 18.05 h for rifametane and 3.93 h for rifampicin (p ! 0.001). Rifametane showed a good …
Number of citations: 22 karger.com
A Nazli, DL He, H Xu, ZP Wang… - Current medicinal …, 2022 - ingentaconnect.com
… rifametane exhibited promising antibacterial activity against Chlamydia trachomatis. Rifametane … 0.060.5 mg/L; thus, rifametane is a more potent antibacterial agent than rifampicin [54]. …
Number of citations: 2 www.ingentaconnect.com
SK Manish, NA Naik, KG Sam - Journal of Pharmaceutical …, 2010 - scholar.archive.org
… of a 300 mg single oral dose of rifametane in comparison to a 300 mg dose of … of rifametane is significantly more favourable than that of rifampicin. The elimination half-life for rifametane …
Number of citations: 2 scholar.archive.org
MVN de Souza - Recent Patents on Anti-Infective Drug …, 2006 - ingentaconnect.com
… study of rifametane was conducted in 8 … rifametane were significantly more favorable than those of rifampicin. Currently, SPA is collaborating with Glaxo India to advance rifametane …
Number of citations: 109 www.ingentaconnect.com
MVN de Souza - Tuberculosis Treatment: The Search For New …, 2013 - books.google.com
… study of rifametane was conducted in 8 … rifametane were significantly more favorable than those of rifampicin. Currently SPA is collaborating with Glaxo India to advance rifametane …
Number of citations: 0 books.google.com
MS Kelkar, AP Saraf, DS Bakhle, V Nazare… - … journal of clinical …, 1998 - europepmc.org
The pharmacokinetics and tolerance of a single oral dose (150 mg) of a new 3-azinomethyl rifamycin (SPA-S-565, USAN rifametane) was compared with 150 mg of conventional …
Number of citations: 7 europepmc.org
PA Aristoff, GA Garcia, PD Kirchhoff, HDH Showalter - Tuberculosis, 2010 - Elsevier
… Rifametane (4, Figure 9) was another azinomethyl rifamycin of interest because of its excellent activity and improved half-life relative to rifampin. Rifametane (also known as SPA-S-565 …
Number of citations: 214 www.sciencedirect.com
D Velichka, A Ivana, T Haruaki… - Recent patents on …, 2010 - ingentaconnect.com
A new rifamycin derivative 3-(4-cinnamyl-piperazinyl iminomethyl) rifamycin SV (T9) and its sodium salt (T11, Rifacinna®) were in vitro, in vivo, toxicologically and clinically investigated …
Number of citations: 13 www.ingentaconnect.com
P Agrawal, S Miryala, U Varshney - PloS one, 2015 - journals.plos.org
Rifampicin (Rif) is a first line drug used for tuberculosis treatment. However, the emergence of drug resistant strains has necessitated synthesis and testing of newer analogs of Rif. …
Number of citations: 47 journals.plos.org
P Kumar, SK Upadhyay, R Singh - Bulletin of Pure & Applied …, 2018 - indianjournals.com
… Similarly other drugs like sitafloxacin, Gemifloxacin and Rifametane are also used as anti TB potent drug and used for the prevention and inhibit the growth of M. tuberculosis in human …
Number of citations: 6 www.indianjournals.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.